molecular formula C18H26N4O B4758774 N-{1-Ethyl-2-[(pyrrolidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide

N-{1-Ethyl-2-[(pyrrolidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide

Cat. No.: B4758774
M. Wt: 314.4 g/mol
InChI Key: WFNBWGOWLRADSR-UHFFFAOYSA-N
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Description

N-{1-Ethyl-2-[(pyrrolidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide is a complex organic compound featuring a benzodiazole core with a pyrrolidine substituent

Preparation Methods

The synthesis of N-{1-Ethyl-2-[(pyrrolidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide typically involves multi-step organic reactionsIndustrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

N-{1-Ethyl-2-[(pyrrolidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide can undergo various chemical reactions, including:

Scientific Research Applications

N-{1-Ethyl-2-[(pyrrolidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific receptors or enzymes.

    Industry: The compound is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{1-Ethyl-2-[(pyrrolidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine moiety may enhance binding affinity and selectivity, while the benzodiazole core can modulate the compound’s overall activity. These interactions can influence various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

N-{1-Ethyl-2-[(pyrrolidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of structural features, which can lead to distinct biological and chemical properties.

Properties

IUPAC Name

N-[1-ethyl-2-(pyrrolidin-1-ylmethyl)benzimidazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O/c1-3-7-18(23)19-14-8-9-16-15(12-14)20-17(22(16)4-2)13-21-10-5-6-11-21/h8-9,12H,3-7,10-11,13H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNBWGOWLRADSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCCC3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{1-Ethyl-2-[(pyrrolidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide
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N-{1-Ethyl-2-[(pyrrolidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide
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N-{1-Ethyl-2-[(pyrrolidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide
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N-{1-Ethyl-2-[(pyrrolidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide
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N-{1-Ethyl-2-[(pyrrolidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide
Reactant of Route 6
N-{1-Ethyl-2-[(pyrrolidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide

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